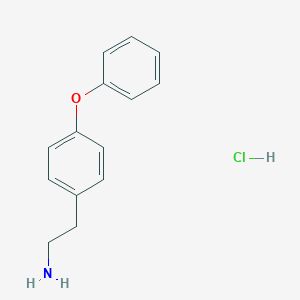

2-(4-phenoxyphenyl)ethanamine Hydrochloride

Description

BenchChem offers high-quality 2-(4-phenoxyphenyl)ethanamine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-phenoxyphenyl)ethanamine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-phenoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO.ClH/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13;/h1-9H,10-11,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDPZOCJKUCGMIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468215 | |

| Record name | 2-(4-phenoxyphenyl)ethanamine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106272-17-7 | |

| Record name | 2-(4-phenoxyphenyl)ethanamine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-phenoxyphenyl)ethanamine Hydrochloride

This guide provides a comprehensive overview of a robust synthetic pathway to 2-(4-phenoxyphenyl)ethanamine hydrochloride, a compound of interest for researchers in medicinal chemistry and drug development. The document details the chemical rationale behind the chosen synthetic route and outlines the analytical techniques for its thorough characterization, ensuring scientific integrity and reproducibility.

Introduction and Strategic Approach

2-(4-phenoxyphenyl)ethanamine and its hydrochloride salt are organic compounds featuring a phenoxy ether linkage and a phenethylamine backbone. This structural motif is present in various biologically active molecules. The synthesis of this compound requires a strategic approach to assemble the core structure and introduce the desired functional groups in a controlled manner.

The synthetic strategy outlined herein follows a logical and efficient pathway, commencing with the formation of the diphenyl ether core, followed by the elaboration of the ethylamine side chain. This multi-step synthesis is designed to be scalable and to yield a final product of high purity. The characterization section establishes a framework for verifying the molecular structure and assessing the purity of the synthesized compound, which is critical for its application in a research and development setting.

Synthesis of 2-(4-phenoxyphenyl)ethanamine Hydrochloride

The synthesis of 2-(4-phenoxyphenyl)ethanamine hydrochloride is a multi-step process that begins with the construction of the 4-phenoxyphenol core. This is followed by the introduction of a nitrile group, which is then reduced to the primary amine and subsequently converted to its hydrochloride salt.

Overall Synthetic Workflow

The overall synthetic workflow can be visualized as a three-step process starting from 4-phenoxyphenol, which itself can be synthesized from readily available starting materials.

Caption: Synthetic pathway for 2-(4-phenoxyphenyl)ethanamine Hydrochloride.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 4-Phenoxyphenol

The initial step involves the synthesis of 4-phenoxyphenol, a key intermediate. This can be achieved through methods such as the Ullmann condensation or by using a pipeline reactor with potassium hydroxide and phenol.[1]

Step 2: Synthesis of 4-Phenoxyphenylacetonitrile

This step involves the conversion of 4-phenoxyphenol to 4-phenoxyphenylacetonitrile. A common and effective method is to first convert the phenol to its corresponding benzyl halide, followed by a nucleophilic substitution with a cyanide salt.

-

Protocol for the Synthesis of 4-Phenoxyphenylacetonitrile:

-

Chlorination of 4-phenoxyphenol: 4-phenoxyphenol is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane) to form 4-phenoxybenzyl chloride. The reaction is typically performed at room temperature and monitored by Thin Layer Chromatography (TLC).

-

Cyanation: The crude 4-phenoxybenzyl chloride is then reacted with sodium cyanide (NaCN) or potassium cyanide (KCN) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetone.[2] This nucleophilic substitution reaction yields 4-phenoxyphenylacetonitrile. The product is then isolated by extraction and purified by column chromatography or distillation.

-

Causality behind Experimental Choices: The two-step approach via a benzyl halide is often preferred for its high efficiency and the reactivity of the benzylic position, which facilitates nucleophilic substitution with the cyanide ion. The choice of a polar aprotic solvent for the cyanation step is crucial as it solvates the cation of the cyanide salt, leaving the cyanide anion more nucleophilic and accelerating the reaction.

Step 3: Reduction of 4-Phenoxyphenylacetonitrile to 2-(4-phenoxyphenyl)ethanamine

The nitrile group of 4-phenoxyphenylacetonitrile is reduced to a primary amine to yield 2-(4-phenoxyphenyl)ethanamine.

-

Protocol for the Reduction:

-

Lithium Aluminum Hydride (LiAlH₄) Reduction: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 4-phenoxyphenylacetonitrile in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to a stirred suspension of LiAlH₄ in the same solvent at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until TLC indicates the complete consumption of the starting material.

-

The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

-

The resulting solid is filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude 2-(4-phenoxyphenyl)ethanamine.

-

Causality behind Experimental Choices: LiAlH₄ is a powerful reducing agent capable of efficiently reducing nitriles to primary amines. The reaction is performed under anhydrous conditions as LiAlH₄ reacts violently with water. The specific workup procedure (Fieser workup) is designed to safely quench the excess hydride and precipitate the aluminum salts, allowing for easy removal by filtration.

Step 4: Formation of 2-(4-phenoxyphenyl)ethanamine Hydrochloride

The final step is the conversion of the free amine to its hydrochloride salt to improve its stability and handling properties.

-

Protocol for Hydrochloride Salt Formation:

-

The crude 2-(4-phenoxyphenyl)ethanamine is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added dropwise with stirring.

-

The hydrochloride salt, being insoluble in the non-polar solvent, precipitates out of the solution.

-

The solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield 2-(4-phenoxyphenyl)ethanamine hydrochloride as a white or off-white solid.

-

Causality behind Experimental Choices: The formation of the hydrochloride salt is a simple acid-base reaction. The use of an organic solvent in which the salt is insoluble allows for its easy isolation by precipitation, often yielding a product of high purity.

Characterization of 2-(4-phenoxyphenyl)ethanamine Hydrochloride

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 2-(4-phenoxyphenyl)ethanamine hydrochloride. The following analytical techniques are employed.

Characterization Workflow

Caption: Workflow for the analytical characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the synthesized compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide information about the number of different types of protons and their neighboring environments.

| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 6.8 - 7.4 | Multiplet | 9H | Ar-H |

| Methylene Protons | ~3.1 - 3.3 | Triplet | 2H | -CH₂-NH₃⁺ |

| Methylene Protons | ~2.8 - 3.0 | Triplet | 2H | Ar-CH₂- |

| Amine Protons | Broad singlet | 3H | -NH₃⁺ |

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |

| Aromatic Carbons | 115 - 160 | Ar-C |

| Methylene Carbon | ~40 | -CH₂-NH₃⁺ |

| Methylene Carbon | ~35 | Ar-CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[3][4]

| Predicted IR Absorption Data | Frequency (cm⁻¹) | Functional Group | Vibration |

| N-H Stretch | 2800 - 3200 (broad) | Ammonium (-NH₃⁺) | Symmetric and asymmetric stretching |

| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic C-H | Stretching |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Aliphatic C-H | Stretching |

| C=C Stretch (Aromatic) | 1450 - 1600 | Aromatic C=C | Stretching |

| C-O Stretch (Ether) | 1200 - 1250 | Aryl-O-Aryl | Asymmetric stretching |

| N-H Bend | 1500 - 1600 | Ammonium (-NH₃⁺) | Bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): The mass spectrum of the free amine, 2-(4-phenoxyphenyl)ethanamine, would show a molecular ion peak corresponding to its molecular weight.

-

Fragmentation: Common fragmentation patterns for phenylethylamines include the cleavage of the benzylic C-C bond, leading to the formation of a stable benzylic cation.

-

| Predicted Mass Spectrometry Data (for the free amine) | m/z | Fragment |

| Molecular Ion [M]⁺ | 213.27 | C₁₄H₁₅NO |

| Base Peak | 183.08 | [M - CH₂NH₂]⁺ |

Conclusion

This technical guide has outlined a detailed and scientifically sound methodology for the synthesis and characterization of 2-(4-phenoxyphenyl)ethanamine hydrochloride. By following the described protocols and understanding the rationale behind the experimental choices, researchers can confidently synthesize and verify this compound for their studies. The provided characterization data serves as a benchmark for confirming the successful synthesis and purity of the final product.

References

- CN113429268A - Synthetic method of 4-phenoxyphenol - Google P

-

p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. [Link]

-

Infrared Spectroscopy - CDN. [Link]

-

IR Spectroscopy - University of Illinois. [Link]

Sources

"2-(4-phenoxyphenyl)ethanamine Hydrochloride" chemical properties and structure

An In-depth Technical Guide to 2-(4-phenoxyphenyl)ethanamine Hydrochloride: Synthesis, Properties, and Potential Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(4-phenoxyphenyl)ethanamine hydrochloride, a fine chemical intermediate with potential applications in pharmaceutical research and development. The document details the compound's chemical structure, physicochemical properties, and a proposed synthetic pathway. Additionally, it explores its potential biological activities, particularly as an inhibitor of cytochrome P450 enzymes, and discusses its utility as a building block in medicinal chemistry. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction

Substituted phenethylamines are a well-established class of compounds with a broad spectrum of biological activities, forming the backbone of many pharmaceuticals and research chemicals.[1] The introduction of a phenoxy group on the phenyl ring, as seen in 2-(4-phenoxyphenyl)ethanamine, creates a diaryl ether motif that can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This structural feature is present in a number of approved drugs and clinical candidates, suggesting that derivatives of this scaffold are of considerable interest in medicinal chemistry.[2][3]

This guide focuses on the hydrochloride salt of 2-(4-phenoxyphenyl)ethanamine, a more stable and water-soluble form of the parent amine, making it more suitable for handling and use in various experimental settings. While this compound is primarily recognized as a synthetic intermediate, its structural similarity to known bioactive molecules warrants a deeper investigation into its own chemical and biological characteristics.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-(4-phenoxyphenyl)ethanamine and its hydrochloride salt is presented in Table 1. Data for the free base is more readily available in the literature, while information for the hydrochloride salt is primarily from commercial suppliers.

| Property | 2-(4-phenoxyphenyl)ethanamine (Free Base) | 2-(4-phenoxyphenyl)ethanamine Hydrochloride |

| CAS Number | 118468-18-1 | 106272-17-7 |

| Molecular Formula | C₁₄H₁₅NO | C₁₄H₁₆ClNO |

| Molecular Weight | 213.28 g/mol | 249.74 g/mol |

| Appearance | White to pale yellow solid | Solid |

| Melting Point | 70-74 °C[4] | Not available |

| Boiling Point | 267-270 °C[4] | Not available |

| Solubility | Soluble in dimethyl sulfoxide and methanol; low solubility in water[4] | Expected to have higher water solubility than the free base. |

| Storage Temperature | 2-8 °C | 2-8 °C |

Synthesis and Structural Characterization

Proposed Synthesis Protocol

Step 1: Synthesis of 2-(4-phenoxyphenyl)acetamide

The first step involves the conversion of 4-phenoxyphenylacetic acid to the corresponding acetamide. This can be achieved through activation of the carboxylic acid followed by amidation.

-

Reaction:

-

Dissolve 4-phenoxyphenylacetic acid in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).

-

Stir the mixture at room temperature for 30-60 minutes to form the activated ester.

-

Bubble ammonia gas through the solution or add a solution of aqueous ammonia and stir at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction by filtering off any solid byproducts (e.g., dicyclohexylurea if DCC is used), washing the organic layer with dilute acid and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure to yield 2-(4-phenoxyphenyl)acetamide.

-

-

Rationale: The use of a carbodiimide coupling agent is a standard and efficient method for amide bond formation, minimizing the need for harsh conditions. The addition of NHS or HOBt can improve the yield and reduce side reactions.

Step 2: Reduction of 2-(4-phenoxyphenyl)acetamide to 2-(4-phenoxyphenyl)ethanamine

The second step is the reduction of the amide to the corresponding primary amine.

-

Reaction:

-

Suspend lithium aluminum hydride (LiAlH₄) in a dry, aprotic solvent like THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 2-(4-phenoxyphenyl)acetamide in the same solvent to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake with the solvent.

-

Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to afford 2-(4-phenoxyphenyl)ethanamine as the free base.

-

-

Rationale: Lithium aluminum hydride is a powerful reducing agent capable of reducing amides to amines. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions and facilitating the removal of aluminum salts.

Step 3: Formation of 2-(4-phenoxyphenyl)ethanamine Hydrochloride

The final step is the conversion of the free base to its hydrochloride salt.

-

Reaction:

-

Dissolve the crude 2-(4-phenoxyphenyl)ethanamine in a suitable solvent such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 2-(4-phenoxyphenyl)ethanamine hydrochloride.

-

-

Rationale: The formation of the hydrochloride salt is a straightforward acid-base reaction. The salt is typically less soluble in nonpolar organic solvents than the free base, allowing for its easy isolation by precipitation.

Caption: Proposed synthetic workflow for 2-(4-phenoxyphenyl)ethanamine Hydrochloride.

Structural Characterization

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings, with distinct chemical shifts due to the ether linkage. The ethylamine side chain would exhibit two triplet signals corresponding to the two methylene groups. The protons on the carbon adjacent to the nitrogen would be deshielded and appear further downfield. In the hydrochloride salt, the amine protons would likely be broadened and their chemical shift would be solvent-dependent.

-

¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum would display signals for all 14 carbon atoms. The aromatic region would show multiple peaks corresponding to the substituted and unsubstituted carbons of the phenyl rings. The two aliphatic carbons of the ethylamine chain would appear in the upfield region of the spectrum.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (or ammonium in the salt form), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and the C-O-C stretching of the diaryl ether.

-

Mass Spectrometry (MS): The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight (213.28 m/z). Fragmentation patterns would likely involve cleavage of the ethylamine side chain.

Potential Biological Activity and Applications

Potential as a Cytochrome P450 Inhibitor

Many phenethylamine derivatives are known to interact with cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a vast number of drugs.[5] Inhibition of these enzymes can lead to significant drug-drug interactions. Given the structural similarity of 2-(4-phenoxyphenyl)ethanamine to known amine-containing CYP inhibitors, it is plausible that this compound could also inhibit CYP enzymes, particularly CYP2D6, which is known to metabolize many basic drugs. However, this remains a hypothesis and requires experimental validation through in vitro enzyme inhibition assays.

Caption: Potential inhibition of CYP2D6-mediated drug metabolism.

Intermediate in Medicinal Chemistry

The primary application of 2-(4-phenoxyphenyl)ethanamine hydrochloride is as a versatile intermediate in organic synthesis. The primary amine group can be readily functionalized to introduce a wide range of substituents, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies. These derivatives could be explored for various therapeutic targets, including but not limited to G-protein coupled receptors (GPCRs), ion channels, and enzymes, where the phenoxyphenethylamine scaffold may serve as a privileged structure.[3][6]

Safety and Handling

As with any chemical, 2-(4-phenoxyphenyl)ethanamine hydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The toxicological properties of this compound have not been fully investigated. It should be handled as a potentially hazardous substance.

Conclusion

2-(4-phenoxyphenyl)ethanamine hydrochloride is a chemical intermediate with a promising scaffold for the development of novel bioactive molecules. While its own biological profile is not yet well-characterized, its structural features suggest potential interactions with drug-metabolizing enzymes like CYP2D6. Further research is warranted to fully elucidate its pharmacological properties and to explore the therapeutic potential of its derivatives. This technical guide provides a foundation for researchers interested in working with this compound, from its synthesis to its potential applications in drug discovery.

References

-

(2025-08-06) Write the reactions for the preparation of ethanamine using Ga. Filo. [Link]

-

(2024-01-24) In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine. MDPI. [Link]

-

(2023-01-10) 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. [Link]

-

(2023-01-10) 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. [Link]

-

(A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... ResearchGate. [Link]

-

(2019-02-25) In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)- N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography⁻Mass Spectrometry. PubMed. [Link]

-

(2024-04-10) 2-(4-Phenoxyphenyl)ethanamine. ChemBK. [Link]

-

(2023-01-14) 2-Phenethylamines in Medicinal Chemistry: A Review. PubMed. [Link]

-

(2025-08-10) (PDF) 2-Chloro-N-(4-nitrophenyl)acetamide. ResearchGate. [Link]

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. [Link]

-

(2019-02-25) In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)-N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography–Mass Spectrometry. National Institutes of Health. [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review. National Institutes of Health. [Link]

- CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.

- CN108640845B - Method for preparing 2- [4- (2-ethoxyethyl) phenoxy ] ethylamine.

-

2-Chloro-N-(4-hydroxyphenyl)acetamide. National Institutes of Health. [Link]

-

Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... ResearchGate. [Link]

-

Phenethylamine. Wikipedia. [Link]

- WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.

Sources

- 1. Phenethylamine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Phenethylamines in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)- N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography⁻Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the In Vitro Mechanism of Action for 2-(4-phenoxyphenyl)ethanamine Hydrochloride: A Technical Guide

Abstract

This guide provides a comprehensive framework for the in vitro mechanistic characterization of 2-(4-phenoxyphenyl)ethanamine hydrochloride, a novel compound featuring a phenethylamine core. Given the absence of specific literature for this exact molecule, this document serves as a strategic workflow for researchers, scientists, and drug development professionals. We will detail a logical, multi-tiered experimental cascade designed to identify its molecular targets, quantify its potency and selectivity, and define its functional effects. The core hypothesis, based on its structural class, is that 2-(4-phenoxyphenyl)ethanamine hydrochloride will interact with monoamine transporters and/or related G-protein coupled receptors (GPCRs). This guide provides the scientific rationale and step-by-step protocols for receptor binding, neurotransmitter uptake and efflux assays, and second messenger functional assays, enabling a thorough elucidation of its in vitro pharmacology.

Introduction: Structural Rationale and Target Hypothesis

The molecule 2-(4-phenoxyphenyl)ethanamine hydrochloride belongs to the broad class of phenethylamines, a scaffold present in numerous endogenous neurotransmitters (e.g., dopamine, norepinephrine) and synthetic psychoactive compounds. The core 2-phenethylamine structure is a well-established pharmacophore for interaction with the monoamine transporter family—the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][2] These transporters are critical for regulating neurotransmission by mediating the reuptake of neurotransmitters from the synaptic cleft.[3]

Furthermore, the phenoxy moiety introduces additional structural complexity that could confer affinity for various G-protein coupled receptors (GPCRs), such as adrenergic or dopaminergic receptors. Many phenethylamine derivatives are known to possess activity at these receptors, acting as agonists or antagonists.[4] Therefore, a systematic in vitro investigation is required to identify the primary molecular target(s) of 2-(4-phenoxyphenyl)ethanamine hydrochloride and to characterize its mode of action—for instance, whether it acts as a transporter inhibitor (like cocaine) or a substrate/releaser (like amphetamine).[5]

This guide outlines a robust, self-validating workflow to de-orphanize this compound, moving from broad, unbiased screening to specific, functional characterization.

The Characterization Workflow: A Multi-Phased Approach

A logical progression of experiments is crucial to efficiently and accurately define the compound's mechanism of action. We propose a three-phase workflow: initial broad screening, focused transporter interaction studies, and functional GPCR activity assessment.

Caption: Differentiating between an uptake inhibitor and a substrate/releaser at the monoamine transporter.

Phase 3: Investigating G-Protein Coupled Receptor (GPCR) Activity

If the initial screening in Phase 1 suggests interactions with GPCRs (e.g., adrenergic or dopamine receptors), functional assays are required to determine if the compound acts as an agonist, antagonist, or inverse agonist. The choice of assay depends on the G-protein the receptor couples to.

cAMP Accumulation Assay (for Gs- and Gi-coupled Receptors)

Principle: Gs-coupled receptors activate adenylyl cyclase, increasing intracellular cyclic AMP (cAMP), while Gi-coupled receptors inhibit it. [6]This assay measures changes in intracellular cAMP levels.

Detailed Protocol: Agonist Mode for a Gs-coupled Receptor

-

Biological System: HEK293 cells expressing the target GPCR.

-

Assay Format: A homogenous assay using a competitive immunoassay principle (e.g., HTRF, AlphaScreen). [7]3. Procedure: a. Plate cells in a 96- or 384-well plate and incubate overnight. b. Remove culture medium and add stimulation buffer containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation). c. Add serial dilutions of 2-(4-phenoxyphenyl)ethanamine hydrochloride. d. Incubate for 30 minutes at 37°C. [8] e. Lyse the cells and add detection reagents (e.g., anti-cAMP antibody and a labeled cAMP tracer) according to the kit manufacturer's instructions. f. Incubate for 1-2 hours at room temperature. g. Read the plate on a suitable plate reader.

-

Data Analysis: a. The signal is inversely proportional to the amount of cAMP produced. b. Plot the signal against the log concentration of the compound. c. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and E_max.

For Gi-coupled receptors, the assay is run in antagonist mode by first stimulating cAMP production with forskolin and then measuring the compound's ability to inhibit this stimulation.

Calcium Flux Assay (for Gq-coupled Receptors)

Principle: Gq-coupled receptors activate phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]i). [9]This is measured using a calcium-sensitive fluorescent dye.

Detailed Protocol: Agonist Mode

-

Biological System: CHO or HEK293 cells expressing the target Gq-coupled receptor.

-

Dye Loading: a. Plate cells in a black, clear-bottom 96-well plate. b. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffer containing probenecid (to prevent dye leakage) for 1 hour at 37°C. [10]3. Measurement: a. Place the plate in a fluorescence kinetic plate reader (e.g., FLIPR, FlexStation). b. Establish a stable baseline fluorescence reading. c. Inject serial dilutions of 2-(4-phenoxyphenyl)ethanamine hydrochloride and immediately begin kinetic reading of fluorescence intensity over 1-2 minutes.

-

Data Analysis: a. The response is typically measured as the peak fluorescence intensity minus the baseline. b. Plot the response against the log concentration of the compound. c. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and E_max. [11]

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables to allow for easy comparison of potency and selectivity.

Table 1: Monoamine Transporter Interaction Profile

| Target | Binding Affinity (Kᵢ, nM) | Uptake Inhibition (IC₅₀, nM) | Efflux (Release) (EC₅₀, nM) |

|---|---|---|---|

| hDAT | TBD | TBD | TBD |

| hNET | TBD | TBD | TBD |

| hSERT | TBD | TBD | TBD |

TBD: To Be Determined

Table 2: GPCR Functional Activity Profile

| Target Receptor | Pathway | Functional Mode | Potency (EC₅₀/IC₅₀, nM) | Efficacy (% of Control) |

|---|---|---|---|---|

| e.g., Adrenoceptor α₂ | Gᵢ | TBD | TBD | TBD |

| e.g., Dopamine D₂ | Gᵢ | TBD | TBD | TBD |

| e.g., Adrenoceptor α₁ | G_q | TBD | TBD | TBD |

TBD: To Be Determined

Interpretation: By comparing the potency values (Kᵢ, IC₅₀, EC₅₀) across different targets, a selectivity profile can be established. For instance, a compound with a Kᵢ of 10 nM for NET and >1000 nM for DAT and SERT would be considered a selective NET ligand. The combination of uptake and efflux data will definitively classify the compound as an inhibitor or a releaser. Functional data from GPCR assays will define its role as an agonist or antagonist at those targets.

Conclusion

The structural features of 2-(4-phenoxyphenyl)ethanamine hydrochloride strongly suggest a mechanism of action involving the modulation of monoamine systems. The systematic in vitro workflow detailed in this guide provides a robust and scientifically rigorous path to elucidating this mechanism. By progressing from broad screening to detailed binding and functional assays, researchers can build a comprehensive pharmacological profile, determining the compound's primary targets, its potency and selectivity, and its functional consequences at the cellular level. This foundational knowledge is indispensable for any further drug development efforts.

References

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

- Luethi, D., & Liechti, M. E. (2020). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 23(4), 246–257.

- Jones, S. R., et al. (1998). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. CRC Press/Taylor & Francis.

- Aggarwal, S., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 617–624.

- Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 65, 12.15.1–12.15.19.

- Tachon, G., et al. (2023). Drug transporter studies in vitro – understanding drug disposition and interactions. European Journal of Pharmaceutical Sciences, 189, 106541.

- I-F, J., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals (Basel), 14(10), 1013.

- Luttrell, L. M. (2014). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 4(14), e1183.

- Kortagere, S., et al. (2016). Discovery and Development of Monoamine Transporter Ligands. Current Topics in Medicinal Chemistry, 16(15), 1674–1691.

- Yan, W., et al. (2016). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS Discovery, 21(5), 598–608.

- Wanner, K. T., et al. (2015). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Dissertation, LMU München: Faculty of Chemistry and Pharmacy.

- Pino, J. A., et al. (2023). Gβγ Subunit Interaction Promotes Norepinephrine Efflux through the Transporter: In silico and In vitro evidence. Preprints.org.

- Dias da Silva, D., et al. (2022). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. International Journal of Molecular Sciences, 23(21), 13443.

- Qu, Y., et al. (2023). ISTransbase: an online database for inhibitor and substrate of drug transporters. Nucleic Acids Research, 51(D1), D1112–D1120.

-

Agilent. (n.d.). Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor. Retrieved from [Link]

-

Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

-

BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved from [Link]

- Zhang, L. L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–10.

- Kim, H., et al. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 29(4), 438–448.

- Sørensen, L., et al. (2015). Designing modulators of monoamine transporters using virtual screening techniques. Frontiers in Pharmacology, 6, 166.

- Perez, X. A., & Andrews, A. M. (2005). Chronoamperometry to determine differential reductions in uptake in brain synaptosomes from serotonin transporter knockout mice. Analytical Chemistry, 77(3), 818–826.

- Neuhoff, S., et al. (2021). In Vitro Methods to Support Transporter Evaluation in Drug Discovery and Development. In Transporters in Drug Discovery and Development (pp. 1-33).

-

BioIVT. (n.d.). Drug Transporter Assays. Retrieved from [Link]

- Djang, D. S., et al. (2012). SNM Practice Guideline for Dopamine Transporter Imaging with 123I-Ioflupane SPECT 1.0. Journal of Nuclear Medicine, 53(1), 154–163.

- Wang, T., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.

- Yaffe, D., et al. (2018). Structural insights into vesicular monoamine storage and drug interactions.

- Conklin, B. R., et al. (2016). Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types Including Positive, Negative, and Silent Allosteric Modulators for G Protein-Coupled Receptors. ASSAY and Drug Development Technologies, 14(4), 226–237.

- Wurglics, M., & Schubert-Zsilavecz, M. (2020). A Norepinephrine Transporter Assay for the Screening of Natural Products. Molecules, 25(11), 2697.

- Zhang, J. H., et al. (2012).

- Hossain, M. S., et al. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Biomolecules & Therapeutics (Seoul), 29(4), 438–448.

- Al-Harthy, T., et al. (2021). Identification of novel vesicular monoamine transporter 2 (VMAT2) inhibitors: A structure-based approach. Journal of Biomolecular Structure and Dynamics, 39(14), 5143–5154.

- Lai, F. P. L., et al. (2020). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. International Journal of Molecular Sciences, 21(21), 8303.

- Kwak, Y. S., et al. (2012). Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays. Neuroscience & Medicine, 3(1), 1–9.

- Tsuruya, Y., et al. (2019). Identification of selective substrates and inhibitors of the major human renal uptake transporters. Drug Metabolism and Disposition, 47(10), 1145–1151.

- Li, J., et al. (2022). Metabolism study of two phenethylamine-derived new psychoactive substances using in silico, in vivo, and in vitro approaches. Archives of Toxicology, 96(4), 1081–1093.

-

BioIVT. (n.d.). SERT (SLC6A4) Transporter Assay. Retrieved from [Link]

-

BPS Bioscience. (n.d.). A2aR/HEK293 Recombinant Cell Line. Retrieved from [Link]

Sources

- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biomolther.org [biomolther.org]

- 5. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.revvity.com [resources.revvity.com]

- 7. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 8. mdpi.com [mdpi.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

"2-(4-phenoxyphenyl)ethanamine Hydrochloride" CAS number and molecular weight

Prepared by a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 2-(4-phenoxyphenyl)ethanamine hydrochloride. This document delves into the compound's fundamental properties, synthesis, and potential applications, ensuring a blend of scientific accuracy and practical insight.

Section 1: Core Compound Identification and Physicochemical Properties

2-(4-phenoxyphenyl)ethanamine, also known as 4-phenoxyphenethylamine, belongs to the phenethylamine class of compounds. This structural motif is a cornerstone in medicinal chemistry, forming the backbone of numerous neurotransmitters and pharmacologically active molecules[1][2][3]. The hydrochloride salt is typically used to improve the compound's stability and solubility in aqueous solutions, which is a critical factor for many experimental and pharmaceutical applications[2][4].

While the free base is well-documented, its hydrochloride salt is often prepared in situ or as a final purification step. A dedicated CAS number for the hydrochloride salt is not consistently cited across major chemical databases; therefore, the CAS number of the parent compound is commonly referenced.

Key Identification and Physical Data

The essential quantitative data for 2-(4-phenoxyphenyl)ethanamine and its hydrochloride salt are summarized below. The molecular weight for the hydrochloride salt is calculated based on the addition of hydrogen chloride to the free base.

| Identifier | 2-(4-phenoxyphenyl)ethanamine (Free Base) | 2-(4-phenoxyphenyl)ethanamine Hydrochloride |

| Synonyms | 4-Phenoxyphenethylamine | 4-Phenoxyphenethylamine HCl |

| CAS Number | 118468-18-1[5] | Not consistently available |

| Molecular Formula | C₁₄H₁₅NO[5] | C₁₄H₁₆ClNO |

| Molecular Weight | 213.28 g/mol [5] | 249.74 g/mol (Calculated) |

| Appearance | Solid (Typical)[5] | White to off-white crystalline solid (Expected)[2] |

Structure and Key Features

The molecular structure consists of a phenethylamine core with a phenoxy substituent at the para (4-position) of the phenyl ring. This phenoxy group significantly influences the molecule's lipophilicity and potential for aromatic interactions (π-π stacking), which can be critical for binding to biological targets.

Caption: Structure of 2-(4-phenoxyphenyl)ethanamine Hydrochloride.

Section 2: Synthesis and Characterization

The synthesis of 2-(4-phenoxyphenyl)ethanamine typically involves the reduction of a corresponding nitrile or nitro compound, a common strategy for preparing primary amines in the phenethylamine family.

Synthetic Workflow: A Mechanistic Perspective

A prevalent and reliable method for synthesizing phenethylamines is the reduction of a phenylacetonitrile intermediate. This approach is often favored for its high yields and the relative accessibility of starting materials.

Causality in Experimental Design:

-

Step 1: Williamson Ether Synthesis: The synthesis begins by coupling 4-hydroxyphenylacetonitrile with a phenyl halide (e.g., bromobenzene) under basic conditions. The base (like potassium carbonate) is crucial for deprotonating the phenol, forming a phenoxide ion that acts as a potent nucleophile to displace the halide. This classic SₙAr reaction forms the diaryl ether linkage.

-

Step 2: Nitrile Reduction: The resulting 4-phenoxyphenylacetonitrile is then reduced to the primary amine. Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are highly effective for this transformation[6]. The choice of LiAlH₄ is dictated by its ability to reduce nitriles efficiently without affecting the aromatic rings or the ether linkage. An inert solvent like diethyl ether or tetrahydrofuran (THF) is required due to the high reactivity of the hydride.

-

Step 3: Hydrochloride Salt Formation: The final free base is converted to its hydrochloride salt by treatment with hydrochloric acid (either as a gas or a solution in an anhydrous solvent like ether or methanol)[7]. This step serves a dual purpose: it provides a stable, crystalline solid that is easier to handle and purify than the often-oily free base, and it enhances aqueous solubility.

Caption: Generalized synthetic workflow for the target compound.

Protocol: Hydrochloride Salt Formation from Free Base

This protocol outlines the final step of converting the synthesized free base into its hydrochloride salt, a crucial procedure for purification and handling.

Principle: This is an acid-base reaction where the basic amine group of the phenethylamine derivative is protonated by hydrochloric acid. The resulting ammonium salt has significantly different solubility properties from the free base, allowing for its precipitation and isolation from non-polar solvents.

Methodology:

-

Dissolution: Dissolve the crude 2-(4-phenoxyphenyl)ethanamine free base (1.0 equivalent) in a minimal amount of a dry, non-polar organic solvent (e.g., anhydrous diethyl ether or dichloromethane).

-

Acidification: While stirring the solution, slowly add a solution of hydrogen chloride in anhydrous ether (e.g., 2 M solution) dropwise. A white precipitate should form immediately.

-

Monitoring: Continue adding the HCl solution until no further precipitation is observed. The endpoint can be checked by testing the solution's pH with moist litmus paper (it should be acidic).

-

Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or non-polar impurities.

-

Drying: Dry the resulting white crystalline solid under vacuum to remove all residual solvent. Store the final product in a desiccator to protect it from moisture.

Self-Validation: The success of the protocol is confirmed by the formation of a solid precipitate from a clear solution. The purity can be subsequently verified by melting point analysis (salts typically have sharp, high melting points) and spectroscopic methods (e.g., NMR, IR).

Section 3: Relevance in Research and Drug Development

As a substituted phenethylamine, 2-(4-phenoxyphenyl)ethanamine hydrochloride is of significant interest to researchers in neuroscience and medicinal chemistry. The core phenethylamine structure is a well-known neuromodulator, and its derivatives are explored for their potential to interact with various receptors and transporters in the central nervous system[3].

Potential Areas of Application:

-

Scaffold for Drug Discovery: The molecule serves as a valuable scaffold. The phenoxy group can be further functionalized, and the ethylamine side chain can be modified to explore structure-activity relationships (SAR) for various biological targets.

-

Intermediate for Complex Synthesis: This compound can act as a key intermediate in the synthesis of more complex pharmaceutical agents. Phenethylamine derivatives are precursors to a wide range of drugs, including certain antidepressants and psychoactive compounds[4][8].

-

Neuroscience Research Tool: Given its structural similarity to endogenous trace amines, this compound could be used as a research tool to probe the function of trace amine-associated receptors (TAARs), which are implicated in various neurological and psychiatric conditions.

References

- CN108640845B - Method for preparing 2- [4- (2-ethoxyethyl) phenoxy ] ethylamine. Google Patents.

-

Phenethylamine - Wikipedia. Wikipedia. Available at: [Link]

-

beta-PHENYLETHYLAMINE HCl | Drug Information, Uses, Side Effects, Chemistry. Drugs.com. Available at: [Link]

- EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides - Google Patents. Google Patents.

-

WO/2009/128088 PREPARATION OF 2-(2-ALKOXY PHENOXY) ETHYLAMINE, AN INTERMEDIATE OF CARVEDILOL AND TAMSULOSIN - WIPO Patentscope. WIPO. Available at: [Link]

-

β-Phenylethylamine hydrochloride - ChemBK. ChemBK. Available at: [Link]

- WO 2015/155664 A1 - Googleapis.com. Google Patents.

-

2-(4-Methoxyphenoxy)ethylamine hydrochloride - Oakwood Chemical. Oakwood Chemical. Available at: [Link]

-

Synthesis of 2-(4-methylphenyl)ethanamine - PrepChem.com. PrepChem.com. Available at: [Link]

-

PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

Sources

- 1. Phenethylamine - Wikipedia [en.wikipedia.org]

- 2. CAS 156-28-5: 2-Phenylethylamine hydrochloride [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-(4-Phenoxyphenyl)ethanamine | Sigma-Aldrich [sigmaaldrich.com]

- 6. prepchem.com [prepchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 2-(4-Methoxyphenyl)ethylaMine Hydrochloride | 645-58-9 [chemicalbook.com]

solubility of "2-(4-phenoxyphenyl)ethanamine Hydrochloride" in common lab solvents

An In-Depth Technical Guide to the Solubility of 2-(4-phenoxyphenyl)ethanamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-(4-phenoxyphenyl)ethanamine hydrochloride, a compound of interest for researchers and professionals in drug development. In the absence of extensive published solubility data for this specific molecule, this document outlines the theoretical principles governing its solubility and presents detailed, field-proven experimental protocols for its determination in common laboratory solvents. Methodologies for both qualitative and quantitative solubility assessment are provided, including the widely accepted equilibrium shake-flask method. Furthermore, this guide details the development of suitable analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy, for the accurate quantification of the compound in solution. The protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Introduction and Compound Profile

2-(4-phenoxyphenyl)ethanamine hydrochloride is a primary amine salt featuring a phenoxyphenyl scaffold. This structural motif is present in various biologically active molecules, making this compound a potentially valuable building block in medicinal chemistry and drug discovery. Understanding the solubility of a compound is a critical first step in the drug development process, influencing everything from in-vitro assay design to formulation and bioavailability.

As an amine hydrochloride salt, it is anticipated to exhibit some degree of aqueous solubility due to the ionic nature of the hydrochloride group. However, the presence of two aromatic rings (the phenoxyphenyl group) introduces significant lipophilicity, which will counteract this effect. Therefore, a thorough experimental evaluation of its solubility across a range of solvents with varying polarities is essential.

Table 1: Physicochemical Properties of 2-(4-phenoxyphenyl)ethanamine Hydrochloride

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₆ClNO | [1] |

| Molecular Weight | 249.74 g/mol | [1][2] |

| Physical Form | Solid | [2] |

| Purity | Typically >95% | [2] |

| Storage Temperature | 2-8 °C | [2] |

| CAS Number | 106272-17-7 | [1][2] |

Theoretical Considerations for Solubility

The solubility of 2-(4-phenoxyphenyl)ethanamine hydrochloride is governed by the interplay between its ionic and nonpolar moieties.

-

Influence of the Amine Hydrochloride Group : The hydrochloride salt of the primary amine is ionic. This allows for ion-dipole interactions with polar solvents, particularly water, which would suggest increased solubility in such solvents. In aqueous media, the salt will dissociate into the protonated amine (R-NH₃⁺) and a chloride anion (Cl⁻).[3]

-

Impact of the Phenoxyphenyl Group : The large, nonpolar phenoxyphenyl group will dominate the solubility in nonpolar solvents through van der Waals forces. In aqueous solutions, this hydrophobic portion of the molecule will lead to an unfavorable disruption of the hydrogen-bonding network of water, thus limiting its solubility.

-

Effect of pH : The solubility of this compound in aqueous media is expected to be highly pH-dependent. As a salt of a weak base, the protonated form (R-NH₃⁺) will be the predominant species at acidic pH. As the pH increases towards and beyond the pKa of the amine, it will be deprotonated to the free base (R-NH₂). This neutral form is significantly less polar and is expected to have much lower aqueous solubility.

Experimental Determination of Solubility

Given the lack of specific solubility data, a systematic experimental approach is necessary. This section provides protocols for both qualitative and quantitative solubility determination.

Qualitative Solubility Testing

A preliminary qualitative assessment is a rapid and efficient way to gauge the solubility of the compound in a variety of solvents. This information can then be used to guide the design of more rigorous quantitative studies.

Experimental Protocol:

-

Preparation : Into separate small, clear glass vials, weigh approximately 5-10 mg of 2-(4-phenoxyphenyl)ethanamine hydrochloride.

-

Solvent Addition : To each vial, add 1 mL of the selected solvent. A suggested list of solvents includes:

-

Water (deionized)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

0.1 M HCl

-

0.1 M NaOH

-

Methanol

-

Ethanol

-

Dimethyl Sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile

-

Dichloromethane (DCM)

-

Hexanes

-

-

Mixing : Vigorously vortex each vial for 1-2 minutes.[4]

-

Observation : Visually inspect each vial for the presence of undissolved solid. Classify the solubility as:

-

Soluble : No visible solid particles.

-

Partially Soluble : Some solid has dissolved, but undissolved particles remain.

-

Insoluble : No apparent change in the amount of solid.

-

-

Gentle Heating (Optional) : For vials where the compound is insoluble or partially soluble, gently warm the mixture to approximately 37-40°C to observe any temperature-dependent solubility.[4]

Caption: Workflow for Qualitative Solubility Assessment.

Quantitative Solubility Determination: The Shake-Flask Method

The equilibrium solubility is determined using the shake-flask method, which is considered the gold standard for its reliability.[5] This method involves generating a saturated solution and then quantifying the concentration of the dissolved solute.

Experimental Protocol:

-

Preparation : Add an excess amount of 2-(4-phenoxyphenyl)ethanamine hydrochloride to a series of vials containing a known volume of the desired solvent (e.g., 2 mL). The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Equilibration : Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure that equilibrium is reached.[3][5] It is advisable to take time points (e.g., 2, 4, 8, 24, 48 hours) to confirm that the concentration has reached a plateau.[6]

-

Phase Separation : After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, either centrifuge the vials or filter the solution using a syringe filter (e.g., 0.22 µm PVDF). This step must be performed carefully to avoid transferring any solid particles.

-

Sample Preparation for Analysis : Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent to bring the concentration within the linear range of the chosen analytical method.

-

Quantification : Analyze the diluted samples using a validated analytical method (see Section 4) to determine the concentration of 2-(4-phenoxyphenyl)ethanamine hydrochloride.

-

Calculation : Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or µg/mL.

Caption: Workflow for Quantitative Equilibrium Solubility Determination.

Analytical Techniques for Quantification

A reliable and validated analytical method is crucial for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy are two commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for quantifying compounds in solution.[7][8]

Method Development Considerations:

-

Column : A C18 reversed-phase column is a good starting point for a molecule with the polarity of 2-(4-phenoxyphenyl)ethanamine hydrochloride.

-

Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended. The buffer is important to maintain a consistent pH and ensure good peak shape, especially for an amine compound.

-

Detector : A UV detector set at a wavelength where the compound exhibits maximum absorbance (likely in the 260-280 nm range due to the aromatic rings) should be used.

-

Calibration : A calibration curve must be prepared using standard solutions of known concentrations of 2-(4-phenoxyphenyl)ethanamine hydrochloride. The linearity of the response should be established over the expected concentration range of the diluted solubility samples.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simpler and faster method, provided the compound has a suitable chromophore and there are no interfering substances in the solvent matrix.[1] The phenoxyphenyl group in the target molecule should provide adequate UV absorbance.

Method Development Considerations:

-

Wavelength Selection : Scan a solution of the compound across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

-

Calibration : Prepare a series of standard solutions of known concentrations and measure their absorbance at the determined λmax. Plot a calibration curve of absorbance versus concentration. According to the Beer-Lambert law, this plot should be linear.

-

Derivatization (If Necessary) : If the compound lacks a strong chromophore or if the sensitivity is insufficient, derivatization with a reagent that reacts with the primary amine to produce a colored product can be employed.[9][10] For example, reagents like 1,2-naphthoquinone-4-sulphonate can be used to create a derivative with strong absorbance in the visible region.[9][10]

Data Presentation

The determined solubility data should be presented in a clear and concise tabular format for easy comparison across different solvents and conditions.

Table 2: Example Solubility Data Table for 2-(4-phenoxyphenyl)ethanamine Hydrochloride

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | 25 | Experimental Value | HPLC |

| PBS (pH 7.4) | 25 | Experimental Value | HPLC |

| 0.1 M HCl | 25 | Experimental Value | HPLC |

| Methanol | 25 | Experimental Value | HPLC |

| DMSO | 25 | Experimental Value | HPLC |

Safety and Handling

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of the powder.

-

Avoid contact with skin and eyes.

-

Refer to the material safety data sheet (MSDS) from the supplier for detailed safety information.

Conclusion

This technical guide provides a framework for understanding and experimentally determining the solubility of 2-(4-phenoxyphenyl)ethanamine hydrochloride. By following the detailed protocols for qualitative and quantitative solubility assessment, and by employing validated analytical techniques such as HPLC or UV-Vis spectroscopy, researchers can generate the reliable data necessary to advance their research and development activities. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel chemical entities in the drug discovery pipeline.

References

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

-

NCERT. (n.d.). SYSTEMATIC QUALITATIVE ANALYSIS. Retrieved from [Link]

-

Glombitza, B. (2009). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

Kapoor, A., Hafeez, A., & Kushwaha, P. (2022). UV-Vis Spectrophotometric Method of Amantadine Hydrochloride Analysis: Method Development, Validation and Application to Solubility Studies. Research Journal of Pharmacy and Technology, 15(8), 3742-3748. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 2.9: Qualitative Analysis of Organic Compounds. Retrieved from [Link]

-

Chromatography Forum. (2004). Amine hydrochloride in HPLC. Retrieved from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

-

Jouyban, A. (2008). Good laboratory practice of equilibrium solubility measurement. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2022). UV-Vis Spectrophotometric Method of Amantadine Hydrochloride Analysis: Method Development, Validation and Application to Solubility Studies | Request PDF. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Al-Kindy, S. M., et al. (2017). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. ResearchGate. Retrieved from [Link]

-

Saraswati, T. E., et al. (2018). Quantitative analysis by UV-Vis absorption spectroscopy of amino groups attached to the surface of carbon-based nanoparticles. ResearchGate. Retrieved from [Link]

-

Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 931-935. Retrieved from [Link]

-

California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 2.2: Solubility Lab. Retrieved from [Link]

-

IOSR Journal. (2017). Analytical Method Development and Validation for Amitriptyline Hcl (Psychoactive Drug) Using Hplc Instrument. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (2022). UV-Vis Spectrophotometric Method of Amantadine Hydrochloride Analysis: Method Development, Validation and Application to Solubility Studies. Retrieved from [Link]

-

Barzegar-Jalali, M., et al. (2024). Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures. BMC Chemistry, 18(1), 178. Retrieved from [Link]

-

MDPI. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]

-

University of Texas at Austin. (n.d.). Getting Quantitative About Solubility. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tis.wu.ac.th [tis.wu.ac.th]

- 3. pubs.acs.org [pubs.acs.org]

- 4. www1.udel.edu [www1.udel.edu]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. iosrjournals.org [iosrjournals.org]

- 8. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms | MDPI [mdpi.com]

- 9. rjptonline.org [rjptonline.org]

- 10. researchgate.net [researchgate.net]

Navigating the Gauntlet: A Technical Guide to the Experimental Stability of 2-(4-phenoxyphenyl)ethanamine Hydrochloride

For the modern researcher, scientist, and drug development professional, understanding the intrinsic stability of a molecule is not just a regulatory hurdle; it is a fundamental pillar of successful pharmaceutical development. This guide provides a deep dive into the stability of 2-(4-phenoxyphenyl)ethanamine hydrochloride, a compound of interest with a nuanced chemical architecture. We will move beyond rote procedures to explore the causal chemistry, offering a framework for robust experimental design and interpretation.

The Molecule in Focus: Understanding 2-(4-phenoxyphenyl)ethanamine Hydrochloride

2-(4-phenoxyphenyl)ethanamine hydrochloride is characterized by a phenethylamine core, a structure known for its presence in numerous bioactive compounds. The addition of a phenoxy group introduces an ether linkage, adding another layer of chemical complexity. The hydrochloride salt form is often utilized to enhance solubility and stability. A thorough understanding of these structural components is paramount, as they represent the most probable sites of degradation.

The stability of this molecule is a critical quality attribute that can influence its safety, efficacy, and shelf-life. Degradation can lead to a loss of potency and the formation of potentially harmful impurities. Therefore, a comprehensive evaluation of its stability under various stress conditions is a non-negotiable aspect of its development.

Postulated Degradation Pathways: A Mechanistic Perspective

While specific degradation studies on 2-(4-phenoxyphenyl)ethanamine hydrochloride are not extensively published, we can postulate the most likely degradation pathways based on the chemical functionalities present in the molecule and known degradation patterns of similar structures like phenylethylamines and phenoxazine derivatives.

Oxidative Degradation

The primary amine and the electron-rich aromatic rings are susceptible to oxidation. The presence of oxygen, potentially catalyzed by metal ions, can lead to a cascade of reactions.

-

Amine Oxidation: The primary amine can be oxidized to form the corresponding imine, which can further hydrolyze to an aldehyde (4-phenoxyphenyl)acetaldehyde and ammonia. Subsequent oxidation of the aldehyde could yield (4-phenoxyphenyl)acetic acid.

-

Aromatic Ring Oxidation: The phenoxy and phenyl rings, particularly the one bearing the ether linkage, can undergo hydroxylation at various positions, forming phenolic derivatives. These can be further oxidized to quinone-like structures, which are often colored.

Photodegradation

Exposure to light, especially UV radiation, can provide the energy needed to initiate degradation reactions. Molecules with aromatic systems, like 2-(4-phenoxyphenyl)ethanamine, are often photosensitive.

-

Photo-oxidation: Light can accelerate the oxidative degradation pathways mentioned above.

-

Ether Bond Cleavage: The carbon-oxygen bond of the ether linkage could be susceptible to photolytic cleavage, leading to the formation of phenol and a phenylethylamine radical, which would then undergo further reactions. Studies on phenoxazine derivatives have shown their susceptibility to photodegradation, suggesting that the phenoxy moiety in our molecule of interest could be a point of vulnerability.[1][2]

Thermal Degradation

In the solid state or in solution, elevated temperatures can provide the activation energy for degradation. When heated to decomposition, phenethylamine itself emits toxic fumes of nitrogen oxides.[3]

-

Deamination and Rearrangement: At high temperatures, the ethylamine side chain could undergo cleavage or rearrangement.

-

Ether Bond Scission: Similar to photolytic stress, thermal stress can also lead to the cleavage of the ether bond.

Hydrolytic Degradation

While the primary amine and the ether linkage are generally stable to hydrolysis under neutral conditions, extremes of pH can promote degradation. However, significant degradation via hydrolysis is less likely compared to oxidation and photolysis for this particular structure.

Below is a diagram illustrating the postulated major degradation pathways.

Caption: Postulated degradation pathways for 2-(4-phenoxyphenyl)ethanamine hydrochloride.

A Framework for Forced Degradation Studies

Forced degradation, or stress testing, is essential to establish the intrinsic stability of the molecule and to develop and validate a stability-indicating analytical method.[4][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

The following protocols are proposed as a robust starting point for the investigation of 2-(4-phenoxyphenyl)ethanamine hydrochloride.

Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of these studies. The method must be capable of separating the parent compound from all significant degradation products. A typical starting point would be a reverse-phase C18 column with a gradient elution using a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol. A photodiode array (PDA) detector is recommended to assess peak purity and to identify the optimal detection wavelength for all components.

Experimental Protocols

For each condition, a solution of 2-(4-phenoxyphenyl)ethanamine hydrochloride (e.g., 1 mg/mL) should be prepared in a suitable solvent (a mixture of water and a co-solvent like acetonitrile is a good starting point to ensure solubility). A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.

| Stress Condition | Proposed Protocol | Rationale |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24, 48, and 72 hours. | To assess stability in an acidic environment. The elevated temperature accelerates potential degradation. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24, 48, and 72 hours. | To evaluate stability in an alkaline environment. Samples should be neutralized before HPLC analysis. |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24, 48, and 72 hours. | Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress. |

| Thermal Degradation (Solution) | Solution heated at 80°C for 24, 48, and 72 hours. | To assess the stability of the molecule in solution at elevated temperatures. |

| Thermal Degradation (Solid State) | Solid drug substance stored at 80°C for 1, 2, and 4 weeks. | To evaluate the solid-state stability of the compound. |

| Photostability (Solution) | Solution exposed to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A dark control should be run in parallel. | To determine the susceptibility of the molecule to degradation by light.[7][8] |

| Photostability (Solid State) | Solid drug substance exposed to the same light conditions as the solution study. | To assess the photostability of the solid form of the compound. |

The following diagram outlines the general workflow for a forced degradation study.

Caption: General workflow for forced degradation studies.

Data Interpretation and Self-Validation

A successful forced degradation study is a self-validating system. The results should provide a clear picture of the molecule's stability profile.

-

Specificity of the Analytical Method: The HPLC method should demonstrate baseline separation of the parent peak from all degradation product peaks and any excipients, if present. Peak purity analysis using a PDA detector is crucial to ensure that each peak represents a single component.

-

Mass Balance: The sum of the assay of the parent compound and the areas of all degradation products should ideally be close to 100% of the initial concentration. A good mass balance indicates that all significant degradation products are being detected.

-

Structure Elucidation: For any significant degradation products, further characterization using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is necessary to confirm their structures and to support the postulated degradation pathways.

Conclusion: From Data to Drug Development Strategy

A thorough understanding of the stability of 2-(4-phenoxyphenyl)ethanamine hydrochloride is not an academic exercise; it is a critical component of a successful drug development program. The insights gained from forced degradation studies inform crucial decisions regarding:

-

Formulation Development: The choice of excipients and the final dosage form will be guided by the need to protect the molecule from its identified degradation pathways. For instance, if the molecule is found to be highly susceptible to oxidation, the inclusion of antioxidants in the formulation would be warranted. Similarly, if it is photolabile, light-protective packaging will be necessary.

-

Manufacturing Processes: Conditions during manufacturing, such as exposure to heat and light, must be controlled to prevent degradation.

-

Storage and Shelf-Life: The stability data is the foundation for determining the appropriate storage conditions (e.g., temperature, humidity, and light protection) and for establishing a scientifically justified shelf-life for the drug product.

-

Regulatory Submissions: A comprehensive stability package, including data from forced degradation studies, is a mandatory component of regulatory submissions to health authorities like the FDA and EMA.

By adopting a scientifically rigorous and mechanistically driven approach to stability testing, researchers can build a robust data package that not only meets regulatory expectations but also ensures the development of a safe, effective, and stable pharmaceutical product.

References

-

Degradation of Phenylethylamine and Tyramine by Gamma Radiation Process and Docking Studies of its Radiolytes. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Photostability of Phenoxazine Derivatives. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Phenethylamine. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved January 27, 2026, from [Link]

-

Stability of phenoxybenzamine hydrochloride in various vehicles. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

New Insights into the Photostability of Phenoxazines. (2024, July 31). ChemistryViews. Retrieved January 27, 2026, from [Link]

-

Ethanamine, 2-(1-(4-chlorophenyl)-1-phenylethoxy)-N,N-diethyl-, hydrochloride, (S)-. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

Photostability testing theory and practice. (2021, July 28). Q1 Scientific. Retrieved January 27, 2026, from [Link]

-

Mescaline. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

Thermal stability, thermodynamics and kinetic study of (R)-(–)-phenylephrine hydrochloride in nitrogen and air environments. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Retrieved January 27, 2026, from [Link]

-

Conditions generally employed for forced degradation studies. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Thermal degradation behavior of polymethacrylates containing amine side groups. (n.d.). ScienceDirect. Retrieved January 27, 2026, from [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. Retrieved January 27, 2026, from [Link]

-

Forced Degradation Studies. (2016, December 14). SciSpace. Retrieved January 27, 2026, from [Link]

-

CHEMICAL STABILITY OF DRUGS. (n.d.). RSquareL. Retrieved January 27, 2026, from [Link]

-

2-(4-Phenoxyphenyl)ethanamine hydrochloride. (n.d.). AKos GmbH. Retrieved January 27, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemistryviews.org [chemistryviews.org]